molecular formula C9H12FN3 B2754371 N-(2-fluorocyclopentyl)pyrimidin-2-amine CAS No. 2201693-55-0

N-(2-fluorocyclopentyl)pyrimidin-2-amine

Cat. No. B2754371
CAS RN: 2201693-55-0
M. Wt: 181.214
InChI Key: FTBJEDSOKRNLOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been reported in the literature . These derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Mechanism of Action

Target of Action

N-(2-fluorocyclopentyl)pyrimidin-2-amine is a pyrimidin-2-amine derivative. Pyrimidin-2-amine derivatives have been identified as potent inhibitors of serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The mode of action of pyrimidin-2-amine derivatives, such as N-(2-fluorocyclopentyl)pyrimidin-2-amine, is associated with the inhibition of the activity of their target, PLK4 . By inhibiting PLK4, these compounds can disrupt centriole duplication, thereby affecting cell division and potentially inhibiting the growth of cancer cells .

Biochemical Pathways

The inhibition of PLK4 by N-(2-fluorocyclopentyl)pyrimidin-2-amine affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

These properties suggest that N-(2-fluorocyclopentyl)pyrimidin-2-amine may also have favorable pharmacokinetic properties, contributing to its bioavailability and efficacy .

Result of Action

The inhibition of PLK4 by N-(2-fluorocyclopentyl)pyrimidin-2-amine can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancers where PLK4 is overexpressed .

properties

IUPAC Name

N-(2-fluorocyclopentyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBJEDSOKRNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorocyclopentyl)pyrimidin-2-amine

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